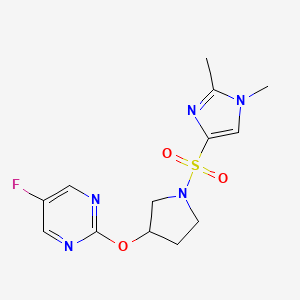
2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C13H16FN5O3S and its molecular weight is 341.36. The purity is usually 95%.
BenchChem offers high-quality 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Kinase Inhibition
This compound and its derivatives are explored for their role in pharmacophore design, specifically as kinase inhibitors. They are known to inhibit the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. The literature describes the design, synthesis, and activity studies of such inhibitors, highlighting the importance of the imidazole and pyrimidine scaffolds for selective inhibition. These inhibitors bind to the ATP pocket of p38 MAP kinase, replacing ATP and showing higher binding selectivity and potency due to specific structural features, such as the pyrimidine ring and pyridyl side chains, which occupy key hydrophobic pockets within the enzyme (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Chemical Inhibitors of Cytochrome P450 Isoforms
In addition to its role in kinase inhibition, derivatives of this compound are investigated for their ability to selectively inhibit certain cytochrome P450 (CYP) isoforms in human liver microsomes. This is critical for understanding drug-drug interactions, as CYP enzymes metabolize a wide range of drugs. The literature review indicates that specific derivatives can serve as potent and selective inhibitors for various CYP isoforms, which is essential for the in vitro assessment of potential drug interactions and for the development of safer drug candidates (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Environmental and Biomonitoring Applications
Research into the environmental fate, effects, and analytical methods for detecting and quantifying fluoroalkylether substances, including those related to the compound , is an emerging area. These studies aim to bridge knowledge gaps on the environmental and human health impacts of such compounds, comparing them with legacy per- and polyfluoroalkyl substances (PFAS). This includes developing analytical methodologies for their detection and quantification in environmental samples, providing insights into their persistence and toxicological profiles (Munoz, Liu, Duy, & Sauvé, 2019).
Pharmacogenetics and Personalised Medicine
The compound and its derivatives' relevance extends to pharmacogenetics, especially in understanding the genetic polymorphisms affecting drug metabolism and efficacy. This includes the study of dihydropyrimidine dehydrogenase (DPD) polymorphisms, which significantly impact the metabolism of fluoropyrimidines. Identifying these genetic variations can help personalize treatment regimens for cancer patients, improving therapeutic outcomes and minimizing toxicity (Del Re, Restante, Di Paolo, Crucitta, Rofi, & Danesi, 2017).
Eigenschaften
IUPAC Name |
2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O3S/c1-9-17-12(8-18(9)2)23(20,21)19-4-3-11(7-19)22-13-15-5-10(14)6-16-13/h5-6,8,11H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJNDECKXBCBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)
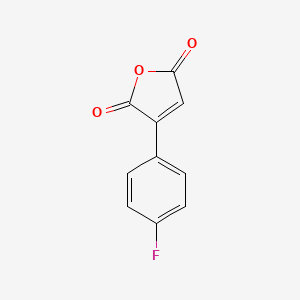

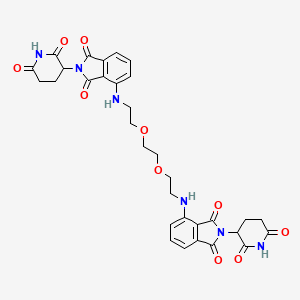
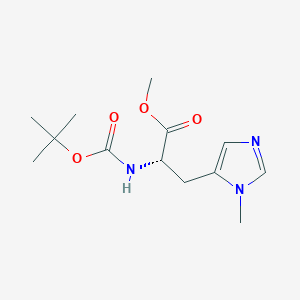
![N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

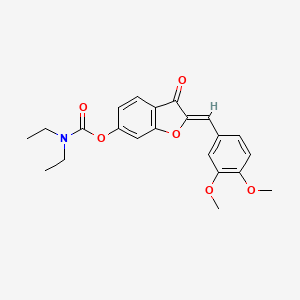
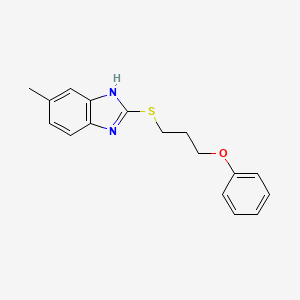
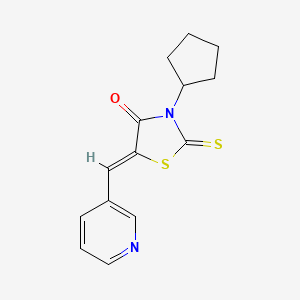

![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)
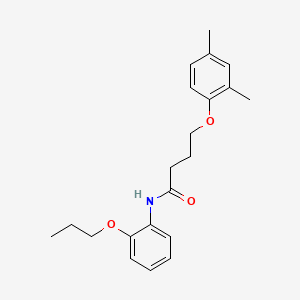
![[1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine](/img/structure/B2796645.png)